Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate
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Overview
Description
Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate, also known as E4CTPOB, is an organochlorine compound used in various scientific applications. It is a colorless solid with a melting point of 109°C and a boiling point of 250°C. It is insoluble in water, but soluble in most organic solvents. This compound has been used in the synthesis of various pharmaceuticals, as well as in the production of polymers and other materials.
Scientific Research Applications
Chemical and Physical Properties
Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate is a compound involved in various scientific research areas, particularly in the chemistry and properties of related compounds. Studies have explored the preparation procedures, properties, and potential applications of compounds like this compound, focusing on their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These investigations aim to uncover new analogues and expand the understanding of their applications in different fields (Boča, Jameson, & Linert, 2011).
Biodegradation and Environmental Impact
Research has also delved into the biodegradation and environmental impact of similar chemical structures, examining how these compounds interact with biological and environmental systems. Studies on the fate and behavior of related compounds in aquatic environments, soil, and groundwater contribute to understanding their stability, degradation pathways, and potential environmental risks. Such research is crucial for developing safer and more sustainable chemical processes and materials (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
The compound's relevance extends to material science, where its derivatives and related chemical structures are investigated for their utility in various applications. For instance, the study of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) highlights the potential of similar organic materials in thermoelectric applications. These materials are noted for their figure-of-merit (ZT) values, indicating their efficiency as thermoelectric materials. Research focuses on enhancing their performance through different treatment methods, underscoring the broader interest in utilizing such compounds for energy conversion and storage solutions (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with their targets, which results in changes in the target’s function .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
It is known that trifluoromethylpyridine derivatives can have various effects at the molecular and cellular level due to their interaction with different biological targets .
Action Environment
It is known that environmental factors can affect the action of agrochemicals and pharmaceuticals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-2-22-14(21)9-3-5-11(6-4-9)23-13-12(16)7-10(8-20-13)15(17,18)19/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPASNXVBALDOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371408 |
Source
|
Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105626-86-6 |
Source
|
Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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